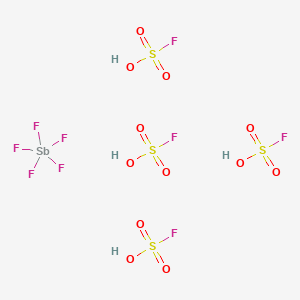

Einecs 251-739-2

Description

Properties

CAS No. |

33910-86-0 |

|---|---|

Molecular Formula |

F9H4O12S4Sb |

Molecular Weight |

617.0 g/mol |

IUPAC Name |

pentafluoro-λ5-stibane;sulfurofluoridic acid |

InChI |

InChI=1S/4FHO3S.5FH.Sb/c4*1-5(2,3)4;;;;;;/h4*(H,2,3,4);5*1H;/q;;;;;;;;;+5/p-5 |

InChI Key |

UOKSBPAPYUQYSG-UHFFFAOYSA-I |

Canonical SMILES |

OS(=O)(=O)F.OS(=O)(=O)F.OS(=O)(=O)F.OS(=O)(=O)F.F[Sb](F)(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Development for Fluorosulphuric Acid, Compound with Antimony

Laboratory-Scale Synthesis Protocols and Purification Strategies

The preparation of Einecs 251-739-2 on a laboratory scale focuses on achieving high purity and understanding the fundamental chemistry of superacid systems. These protocols require meticulous handling due to the compound's extreme corrosivity (B1173158) and reactivity, particularly with moisture. ontosight.ai

The traditional synthesis of superacids like this compound involves the combination of a potent Lewis acid with a strong Brønsted acid. wikipedia.orgug.edu.pl In this case, the primary pathway is the reaction of fluorosulphuric acid (HSO₃F), a Brønsted acid, with antimony pentafluoride (SbF₅), a Lewis acid. wikipedia.org

Research into the synthesis is multifaceted, exploring various precursors and reaction conditions. Fluorosulphuric acid itself can be prepared through several routes, such as the reaction of sulfur trioxide (SO₃) with hydrogen fluoride (B91410) (HF) or the reaction of chlorosulphuric acid with fluoride sources. google.com

Recent theoretical and experimental work has ventured into non-classical synthetic approaches. One promising area is the investigation of superhalogen systems as natural precursors to Lewis-Brønsted superacids. ug.edu.pl This approach could pave the way for synthesizing novel superacidic systems, potentially including those that are difficult to produce using conventional methods. ug.edu.pl Furthermore, detailed studies on the reaction of elemental antimony with fluorosulfuric acid have led to the synthesis and structural characterization of related compounds like antimony(III) difluoride fluorosulfate (B1228806) and antimony(III) fluoride bis(fluorosulfate), expanding the understanding of the Sb-F-SO₃F system. ubc.ca

Table 1: Comparison of Synthetic Pathways for Fluorosulphuric Acid and its Antimony Compound

| Pathway | Reactants | Product | Notes |

| Classic Superacid Formation | Fluorosulphuric acid (HSO₃F), Antimony pentafluoride (SbF₅) | Fluorosulphuric acid, compound with SbF₅ (Magic Acid) | The most common method; ratio of reactants can be varied to tune acidity. wikipedia.org |

| Fluorosulphuric Acid Synthesis (Route 1) | Sulfur trioxide (SO₃), Hydrogen fluoride (HF) | Fluorosulphuric acid (HSO₃F) | A primary industrial method for producing the precursor Brønsted acid. google.com |

| Fluorosulphuric Acid Synthesis (Route 2) | Chlorosulphuric acid (HSO₃Cl), Fluoride source | Fluorosulphuric acid (HSO₃F) | An alternative pathway for the precursor acid, producing hydrogen chloride as a byproduct. google.com |

| Exploratory Synthesis | Antimony (Sb), Fluorosulphuric acid (HSO₃F) | Antimony(III) fluoride fluorosulfates | Investigates the direct reaction of the metal with the acid, yielding different complex salts. ubc.ca |

The purity of this compound is paramount, particularly for its applications as a catalyst and in specialized fields like electronics, where minute impurities can disrupt processes. google.com Optimization strategies are centered on controlling reaction parameters and employing effective purification techniques.

A critical factor is the molar ratio of HSO₃F to SbF₅. The acidity of the resulting superacid system is highly dependent on this ratio. researchgate.net Nuclear Magnetic Resonance (NMR) studies have shown that different species exist in equilibrium, with their relative concentrations shifting based on the proportion of SbF₅. wikipedia.org For instance, in a 1:1 mixture, the dominant species are complex anions like [SbF₅(SO₃F)]⁻. wikipedia.orgresearchgate.net

Strictly anhydrous conditions are mandatory for both synthesis and handling, as the compound reacts violently with water, which would compromise the product's integrity and pose a significant safety hazard. ontosight.ai Purification often involves techniques like recrystallization from the parent fluorosulfuric acid, which has been successfully used to obtain single crystals suitable for X-ray diffraction analysis. ubc.ca

Investigation of Novel Precursors and Reaction Pathways

Industrial-Scale Production Technologies and Chemical Engineering Considerations

Scaling up the production of this compound presents considerable chemical engineering challenges, primarily due to the hazardous nature of the reactants and the final product. marketresearchintellect.com Industrial processes are designed to maximize safety, efficiency, and economic feasibility.

The industrial production of this compound is handled by a limited number of specialized chemical manufacturers. marketresearchintellect.com The process involves the controlled reaction of its precursors, HSO₃F and SbF₅. The manufacturing of fluorosulphuric acid can be achieved on a large scale using distillation columns where gaseous reactants like sulfur trioxide and hydrogen fluoride are introduced and react to form the liquid product. google.com

While the liquid superacid itself is used in many applications, a significant trend in industrial catalysis is the development of solid superacids. rsc.org These materials, such as sulfated zirconia or specialized zeolites, contain superacidic sites and are used extensively in the petrochemical industry for processes like hydrocarbon upgrading. wikipedia.orgdokumen.pub These solid catalysts offer advantages in handling, separation, and potential for regeneration, making them a more scalable and safer alternative for certain catalytic applications compared to their liquid counterparts. rsc.orgrsc.org

Process intensification (PI) is a key strategy in modern chemical manufacturing that aims to develop smaller, cleaner, safer, and more energy-efficient processes. energy.govvapourtec.com For the production of hazardous materials like superacids, PI principles are particularly relevant. The shift from traditional batch processing to continuous flow chemistry is a central tenet of PI. vapourtec.com Continuous flow reactors can offer better control over reaction parameters (temperature, pressure), enhance safety by minimizing the volume of hazardous material at any given time, and improve consistency and yield. vapourtec.com

The economic viability of this compound is influenced by several factors. The high cost of raw materials and the complexity of the synthesis can make the product expensive. verifiedmarketresearch.com However, its use as a catalyst can lead to significant cost savings for end-users by improving reaction efficiency, increasing product yields, and reducing waste. marketresearchintellect.comdataintelo.com The global market for fluoroantimonic acid and related superacids is growing, driven by demand from the chemical, pharmaceutical, and electronics industries. verifiedmarketresearch.comdataintelo.com This growth fuels investment in research and development to create more cost-effective and efficient production methods. marketresearchintellect.com

Table 2: Economic and Process Considerations

| Factor | Description | Impact on Viability |

| Raw Material Cost | Precursors like SbF₅ and HF can be expensive. verifiedmarketresearch.com | Increases overall production cost, potentially limiting widespread use. |

| Process Complexity | Synthesis requires specialized equipment and handling of highly corrosive materials. ontosight.aimarketresearchintellect.com | High capital and operational expenditures. |

| Catalytic Efficiency | Enables reactions that are otherwise difficult or impossible, improving yields and reducing processing time. rsc.orgdataintelo.com | High value proposition for end-users in chemical manufacturing and pharmaceuticals, justifying the cost. marketresearchintellect.com |

| Process Intensification | Implementation of continuous flow and other advanced manufacturing techniques. vapourtec.com | Potential to reduce plant size, improve safety, and increase energy efficiency, leading to lower long-term costs. energy.gov |

| Market Demand | Growing demand in high-value sectors like pharmaceuticals, electronics, and advanced materials. verifiedmarketresearch.comdataintelo.com | Drives investment in production capacity and process optimization. |

Scalable Manufacturing Approaches for this compound

Integration of Green Chemistry Principles in Fluorosulphuric Acid, Compound with Antimony Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org While the inherent nature of superacids is hazardous, green chemistry principles can be applied to their synthesis and application to mitigate environmental impact.

The most significant green innovation in superacid chemistry is the development of solid and recyclable acid catalysts. rsc.org Supporting superacids on solid materials like silica (B1680970) or zirconia creates heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused. rsc.orgrsc.org This approach aligns with the green chemistry principles of catalysis and waste prevention by avoiding the large volumes of corrosive liquid waste associated with traditional acid-catalyzed reactions. rsc.orgajrconline.org

Other principles of green chemistry being applied include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant materials into the final product. acs.org

Less Hazardous Chemical Synthesis : Exploring alternative, safer precursors and reaction pathways that minimize the risk to operators and the environment. ajrconline.org

Catalysis : Using the superacid in catalytic amounts, rather than as a stoichiometric reagent, is a core principle. acs.org This enhances efficiency, reduces by-products, and minimizes waste. rsc.org

While the synthesis of this compound can generate hazardous waste streams, the application of green chemistry principles, especially through the development of solid, reusable superacid systems, offers a pathway toward more sustainable chemical manufacturing. rsc.orgpatsnap.com

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of Fluorosulphuric Acid, Compound with Antimony, colloquially known as Magic Acid, traditionally involves the reaction of hydrogen fluoride (HF) with sulfur trioxide (SO₃) to form fluorosulphuric acid, which is then combined with the potent Lewis acid, antimony pentafluoride (SbF₅). wikipedia.orgwikipedia.org The inherent hazards of these reagents and the extreme reactivity of the final product necessitate the exploration of more sustainable and environmentally benign synthetic methodologies. Current research focuses on several key areas to improve the environmental footprint of superacid production, including the use of solid superacid catalysts, alternative fluorinating agents, and innovative reaction media like ionic liquids.

One of the most promising avenues for developing greener superacid chemistry is the replacement of liquid superacids with solid superacid catalysts. researchgate.net Solid superacids, such as sulfated metal oxides (e.g., SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂), offer significant advantages over their liquid counterparts. researchgate.netnih.gov These advantages include easier separation from reaction products, which simplifies purification processes and reduces waste, and the potential for catalyst regeneration and recycling. rsc.org The development of these solid catalysts is a key principle of green chemistry, aiming to minimize corrosive and toxic waste streams associated with traditional acid catalysis. researchgate.net For instance, the use of solid superacids can enable continuous flow processes, which are inherently more efficient and safer than batch reactions. sapub.org

Table 1: Comparison of Liquid vs. Solid Superacid Systems

| Feature | Liquid Superacids (e.g., Magic Acid) | Solid Superacids (e.g., Sulfated Zirconia) |

| State | Liquid | Solid |

| Separation | Difficult, often requires quenching | Easy, filtration |

| Recyclability | Generally not recyclable | Recyclable and reusable |

| Corrosivity | Highly corrosive | Less corrosive to equipment |

| Waste Generation | Significant acidic waste | Minimal waste |

| Process Type | Typically batch | Suitable for continuous flow |

The use of alternative, less hazardous fluorinating agents is another area of active research. While hydrogen fluoride is a primary component in the traditional synthesis of fluorosulphuric acid, its high toxicity and volatility are significant drawbacks. Research into alternative fluorinating agents, such as selenium tetrafluoride or (diethylamino)sulfur trifluoride (DAST), offers potential pathways to mitigate these risks. researchgate.netias.ac.in Furthermore, methods to generate fluorinating agents in situ are being explored to avoid the transportation and storage of large quantities of hazardous materials. ias.ac.in

Ionic liquids are also being investigated as alternative reaction media for superacid-catalyzed reactions. warwick.ac.uk Certain ionic liquids can exhibit superacidic properties themselves or act as stable solvents for superacid systems. warwick.ac.ukacs.orgchemrxiv.org Their low vapor pressure and high thermal stability can lead to safer and more controlled reaction conditions. warwick.ac.uk The use of ionic liquids can also facilitate catalyst retention and recycling, contributing to a more sustainable process. warwick.ac.uk

Flow chemistry, or continuous flow processing, presents a significant opportunity to enhance the safety and sustainability of superacid synthesis. activ-h.comchemanager-online.comresearchgate.netrsc.org By conducting reactions in small, continuous-flow reactors, issues related to heat and mass transfer can be better controlled, which is particularly important for the highly exothermic reactions involved in superacid formation. chemanager-online.comrsc.org This approach minimizes the volume of hazardous material present at any given time, thereby reducing the risk of accidents. chemanager-online.com

Strategies for Minimizing Byproduct Formation and Waste Generation

The production of Fluorosulphuric Acid, Compound with Antimony, generates several hazardous byproducts and waste streams that require careful management. concordia.capmarketresearch.com Key strategies for minimizing waste are rooted in the principles of green chemistry, focusing on atom economy, process optimization, and recycling. activ-h.com

A primary concern in the synthesis of fluorosulphuric acid is the potential for side reactions and the generation of impure products. For example, the reaction of chlorosulphuric acid with fluorides can produce hydrogen chloride as a byproduct, leading to contamination of the final product. google.com The direct synthesis from sulfur trioxide and hydrogen fluoride is generally cleaner, but requires precise control of reaction conditions to prevent the formation of unwanted adducts. wikipedia.orggoogle.com Process intensification, through techniques like reactive distillation, can improve reaction efficiency and minimize byproduct formation by integrating reaction and separation into a single unit. remetalrecycling.comaiche.org This approach can lead to higher purity products and reduced waste. google.com

The management of waste streams is critical. Acidic waste from superacid applications must be carefully neutralized before disposal to prevent environmental harm. concordia.ca Strategies to reduce the volume of this waste include process optimization to use the minimum necessary amount of acid and recycling where possible. actenviro.commakini.io For instance, technologies for the recovery and purification of sulfuric acid from industrial waste streams, such as atmospheric distillation, are being implemented in other sectors and could be adapted for superacid waste. oki.com

The recycling of catalysts, particularly the antimony component, is a key strategy for waste reduction and economic viability. Antimony is a heavy metal, and its release into the environment is a significant concern. google.com Research into sunlight-activated antimony sulfohalide photocatalysts for other applications demonstrates the potential for developing recyclable antimony-based catalysts. nih.govsurfacesciencewestern.com In some industrial processes, closed-loop systems for reagent recycling have been successfully implemented, achieving high rates of reagent recovery. pmarketresearch.com Similar principles could be applied to the manufacturing processes involving antimony pentafluoride.

Table 2: Byproduct and Waste Reduction Strategies

| Strategy | Description | Research Finding/Principle |

| Process Intensification | Combining reaction and separation steps, such as in reactive distillation, to improve efficiency and reduce byproducts. | Can lead to higher purity fluorosulphuric acid and optimal heat integration, reducing the need for a separate reactor. google.comaiche.org |

| Catalyst Recycling | Recovering and reusing the antimony catalyst to reduce waste and raw material consumption. | Development of recyclable photocatalysts and closed-loop systems in other industries shows promise for antimony catalyst recycling. pmarketresearch.comnih.govsurfacesciencewestern.com |

| Alternative Reagents | Using less hazardous or more selective reagents to minimize harmful byproducts. | The use of sulfuryl fluoride in the presence of a base and water in a two-phase system can produce fluorosulfuric acid esters with high selectivity, minimizing hydrolysis byproducts. google.comresearchgate.net |

| In Situ Reagent Generation | Generating highly reactive or hazardous reagents at the point of use to avoid storage and transport. | Can be applied to the generation of fluorinating agents to improve safety and reduce waste. ias.ac.in |

| Waste Neutralization and Exchange | Treating acidic waste to render it non-hazardous and exploring opportunities for waste from one process to be used as a raw material in another. | Waste alkali can be used to neutralize acid waste, minimizing the overall quantity of industrial waste for disposal. pmarketresearch.com |

The adoption of these strategies is crucial for the development of more sustainable and environmentally responsible methods for the production and use of Fluorosulphuric Acid, Compound with Antimony.

Fundamental Chemical Reactivity and Mechanistic Elucidation of Fluorosulphuric Acid, Compound with Antimony

Protonation Chemistry and Carbocation Generation in Superacidic Media

The defining characteristic of Magic Acid and other superacids is their immense protonating power. howstuffworks.com They can protonate species that are typically considered non-basic, such as alkanes, halogens, and even noble gases like xenon. wikipedia.orgworldscientific.com This extraordinary reactivity has made superacids invaluable tools for studying highly reactive chemical intermediates. societechimiquedefrance.fr The process begins with the protonation of a substrate, leading to the formation of a carbocation, a species with a positively charged carbon atom. libretexts.orgsciencedaily.com For instance, at 140 °C, Magic Acid can protonate methane (B114726) to ultimately form the tertiary-butyl carbocation. libretexts.orgwikipedia.org

Spectroscopic Characterization of Protonated Species and Intermediates

The study of stable carbocations and other protonated species in superacid solutions has been made possible primarily through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org Low-temperature NMR studies have been instrumental in unequivocally determining the structure of these reactive intermediates and investigating their dynamic rearrangement processes. acs.org For example, the NMR spectrum of a dissolved paraffin (B1166041) candle in Magic Acid provided clear evidence for the formation of the tert-butyl cation. acs.org In addition to NMR, vibrational spectroscopies such as Infrared (IR) and Raman have been used to characterize carbocations, providing insights into their bonding and structure. researchgate.net The development of matrix isolation techniques, where the superacid itself can be used as the matrix material, has further advanced the application of IR spectroscopy in this field.

Reaction Dynamics with Organic Substrates in Extreme Acidic Environments

The extreme acidity of Magic Acid facilitates a range of chemical transformations involving organic substrates that are not possible in less acidic media. societechimiquedefrance.fr Its ability to dissolve saturated hydrocarbons highlights its capacity to activate otherwise inert molecules. wikipedia.orgquora.com This reactivity is central to many industrially significant processes, including the isomerization and cracking of alkanes for producing high-octane gasoline. libretexts.orgwikipedia.org

Mechanistic Studies of Rearrangement Reactions (e.g., Alkane Isomerization)

Superacids are potent catalysts for the isomerization of n-alkanes to their more branched, higher-octane isomers. libretexts.orgwikipedia.orgtandfonline.com The mechanism of these reactions proceeds through carbocationic intermediates. tandfonline.comacs.org The process is generally initiated by the abstraction of a hydride ion from the alkane by the superacid, or by the protonation of a trace amount of alkene, to form a carbenium ion. tandfonline.com This carbenium ion can then undergo a series of rearrangements, typically involving 1,2-hydride and alkyl shifts, to form a more stable, branched carbocation. acs.org The catalytic cycle is completed by a hydride transfer from another alkane molecule to the rearranged carbocation, propagating the chain reaction. tandfonline.com For certain rearrangements, mechanisms involving protonated cyclopropane (B1198618) intermediates have also been proposed. acs.org

Table 1: Activation Energies for Alkane Protonation in a Superacid Model

| Hydrocarbon | Bond Type | Activation Enthalpy (kcal/mol) |

| Methane | C-H | ~16 |

| Ethane | C-H | ~16 |

| Propane | prim-C-H | ~16 |

| Propane | sec-C-H | ~16 |

| Propane | C-C | Higher than C-H protonation |

| Isobutane (B21531) | C-H | ~16 |

| Isobutane | C-C | Higher than C-H protonation |

This table presents theoretical activation energies for the protonation of C-H and C-C bonds in various alkanes by a superacid model, indicating that C-H protonation has a relatively consistent and lower energy barrier compared to C-C protonation. scielo.br

Activation of Inert C-H and C-C Bonds

One of the most significant aspects of superacid chemistry is the ability to activate the strong and typically unreactive single bonds (σ-bonds) of alkanes, namely C-H and C-C bonds. scielo.brresearchgate.net In superacidic media, the proton can attack these σ-bonds to form pentacoordinated carbonium ions, which contain a two-electron, three-center bond. scielo.br Theoretical studies suggest that the activation energy for protonating C-H bonds is generally lower and less dependent on the bond type (primary, secondary, or tertiary) than for protonating C-C bonds, which face greater steric hindrance. scielo.br This activation is the initial step in various hydrocarbon transformations, including isomerization and fragmentation. researchgate.net The superelectrophilic nature of species generated in superacids can also enable challenging functionalization reactions at C-H bonds. rsc.org

Electrophilic Transformations and Their Reaction Kinetics

The potent electrophilicity generated in superacid systems drives a variety of transformations. societechimiquedefrance.fr An example is the alkylation of aromatic compounds with alkanes, a reaction catalyzed by anhydrous fluoroantimonic acid. scilit.comacs.org In this process, the superacid activates the alkane to form a carbocation, which then acts as the electrophile to attack the benzene (B151609) ring. acs.org The reaction of benzene with isoalkanes in the presence of the superacid leads to the formation of alkylbenzenes, demonstrating the ability of the system to facilitate electrophilic attack at single bonds. acs.org The kinetics and product distributions of these reactions are influenced by factors such as the structure of the alkane, the reaction temperature, and the specific composition of the superacid system. acs.org

Interactions with Inorganic and Organometallic Compounds

The superacidic nature of the fluorosulphuric acid and antimony pentafluoride mixture facilitates a range of unique interactions with both inorganic and organometallic compounds, leading to the formation of novel cationic species and enabling transformations not possible in less acidic media.

Complexation Behavior and Ligand Exchange Processes

The HSO₃F-SbF₅ system is a potent medium for the synthesis of unusual cationic complexes through complexation and ligand exchange reactions. The high acidity and low nucleophilicity of the counterions, such as [SbF₆]⁻ and [Sb₂F₁₁]⁻, stabilize highly electrophilic species. rsc.orgresearchgate.net

A significant application of this superacid is in the generation of homoleptic metal carbonyl cations from metal salt precursors. researchgate.netresearchgate.net In this process, carbon monoxide acts as a ligand, and the superacid medium facilitates the removal of other ligands and stabilizes the resulting cationic metal carbonyl complex. These reactions often involve the carbonylation of metal salts in Magic Acid, leading to thermally stable salts with the [Sb₂F₁₁]⁻ counterion. researchgate.net The resulting complexes exhibit unusual coordination geometries and high formal oxidation states for the metal center, where the carbon monoxide is primarily σ-bonded to the metal. researchgate.netacs.org

The complexation is not limited to metal carbonyls. The system is known to stabilize a variety of reactive p-block cations. nih.gov The synthesis of these cations often involves the use of SbF₅ as a halide abstractor, forming the weakly coordinating [SbF₆]⁻ anion. nih.gov This allows for the isolation and characterization of otherwise unstable cationic species.

Table 1: Examples of Complexation and Ligand Exchange in HSO₃F-SbF₅

| Precursor | Reagents/Conditions | Resulting Complex/Species | Reference(s) |

|---|---|---|---|

| Metal Salts | CO, HSO₃F-SbF₅ | Homoleptic Metal Carbonyl Cations (e.g., [Ir(CO)₆]³⁺, [Hg(CO)₂]²⁺) | researchgate.netresearchgate.net |

| Triruthenium dodecacarbonyl | [NO]⁺[Al(ORF)₄]⁻ in trifluorobenzene (related superacidic conditions) | [Ru₄N(CO)₁₃]⁺ | rsc.org |

| Halides (e.g., Br₂) | HSO₃F/SbF₅/SO₃ | [Br₃]⁺ | nih.gov |

| Neutral Metal Carbonyls (e.g., Fe(CO)₅) | HSO₃F-SbF₅ | Protonated or oxidized species | researchgate.netresearchgate.net |

| Pyridine | Anhydrous HF (related superacid) | Pyridinium poly(hydrogen fluoride) | acs.org |

Ligand exchange reactions are also prevalent in this medium. For instance, the reaction of metal halides with the superacid can lead to the substitution of halide ligands with fluorosulphate or fluoride (B91410) ligands, driven by the strong Lewis acidity of SbF₅.

Redox Chemistry and Electron Transfer Phenomena

The HSO₃F-SbF₅ system is a highly oxidizing medium, capable of facilitating a variety of redox reactions and electron transfer processes that are not observed in conventional solvents. This oxidizing power stems from the high electrophilicity of the protonated species and the Lewis acidic nature of SbF₅.

One notable example is the oxidation of organometallic compounds. Ferrocene (B1249389), an iron-containing organometallic compound, undergoes a one-electron oxidation in the presence of strong acids to form the ferrocenium (B1229745) cation. wikipedia.org In superacidic media, this process is particularly facile. Ab initio chemical dynamics simulations suggest that in the reaction with the ferrocenium ion, electron transfer can occur from a second species to the ferrocenium ion, followed by hydrogen-atom transfer. researchgate.net

The superacid can also induce the formation of cationic inorganic clusters through redox reactions. For example, the synthesis of Co₃E₄ (E = P, As) cluster complexes can be achieved through electrophilic quenching, and these clusters exhibit a distinct redox chemistry, with accessible monoanionic, monocationic, and dicationic states. researchgate.net The stabilization of these charged clusters is made possible by the weakly coordinating anions generated in the superacid.

Furthermore, single electron transfer (SET) has been identified as a key mechanistic step in certain reactions within superacids. For instance, the reaction of an oxazole-based dicationic superelectrophile with ferrocene proceeds via a SET mechanism, leading to the coupling of the resulting radical cations. acs.org This highlights the ability of the superacid environment to promote and stabilize radical intermediates.

Table 2: Examples of Redox Chemistry and Electron Transfer in HSO₃F-SbF₅

| Reactant | Reaction Type | Observed Phenomena/Products | Reference(s) |

|---|---|---|---|

| Ferrocene | Oxidation | Formation of ferrocenium cation | wikipedia.orgresearchgate.net |

| Anionic Triple-decker Complexes | Electrophilic Quenching | Formation of Co₃E₄ (E=P, As) clusters with accessible redox states | researchgate.net |

| Oxazole-based Superelectrophile and Ferrocene | Single Electron Transfer | Dimerization through coupling of radical cations | acs.org |

| Alkanes | Oxidative Dehydrogenation | Formation of carbocations and H₂ | d-nb.info |

| Fullerene (C₆₀) | Oxidation | Formation of the C₆₀·⁺ radical cation (with a suitable oxidant in a related superacid) | wikipedia.org |

Computational and Experimental Investigations of Reaction Mechanisms

The elucidation of reaction mechanisms in superacidic media relies heavily on a combination of experimental techniques, such as NMR spectroscopy, and computational methods, like density functional theory (DFT). These approaches provide insights into the transient species, energy landscapes, and kinetic parameters that govern these complex reactions.

Determination of Transition States and Energy Profiles

Computational chemistry has become an indispensable tool for understanding the intricate pathways of reactions catalyzed by superacids. DFT calculations allow for the determination of transition state geometries and the corresponding energy barriers, providing a quantitative picture of the reaction coordinates.

For electrophilic aromatic substitution (EAS) reactions, the mechanism generally proceeds through a two-step process involving a carbocation intermediate known as a Wheland complex. masterorganicchemistry.comresearchgate.net The first step, the attack of the electrophile on the aromatic ring, is typically the slow, rate-determining step because it disrupts the aromaticity. masterorganicchemistry.com The subsequent deprotonation is fast and restores the aromatic system. Reaction energy profiles calculated for EAS show two transition states corresponding to these two steps, with the first transition state having a higher activation energy. masterorganicchemistry.com

In the context of hydrocarbon isomerization, such as the conversion of n-butane to isobutane on sulfated zirconia (a solid superacid with analogous reactivity), energy profiles have been calculated. d-nb.info These calculations show the relative energies of the reactant, intermediate carbocations, transition states, and the final product. For instance, the isomerization is proposed to proceed through the formation of a t-butyl cation, which is the most stable of the butyl carbocations. d-nb.info

Table 3: Calculated Activation Energies for Selected Reactions in Acidic Media

| Reaction | System/Method | Calculated Activation Energy (kcal/mol) | Reference(s) |

|---|---|---|---|

| Electrophilic Nitration of Benzene (Path 2) | DFT | ~50 | fu-berlin.de |

| Epoxidation of Norbornene (exo attack) | DFT | 22.33 | researchgate.net |

| Epoxidation of Norbornene (endo attack) | DFT | 26.95 | researchgate.net |

| Hydrogen Exchange in Ethane | DFT (Zeolite) | 118 kJ/mol (~28.2 kcal/mol) | acs.org |

| Cracking of Ethane | DFT (Zeolite) | 292 kJ/mol (~69.8 kcal/mol) | acs.org |

These computational studies, often corroborated by experimental observations, provide a detailed understanding of the factors controlling reactivity and selectivity in superacid-catalyzed reactions.

Catalytic Cycle Analysis and Rate-Determining Steps

The analysis of catalytic cycles is crucial for understanding how superacids facilitate reactions such as hydrocarbon isomerization and electrophilic aromatic substitution. These cycles involve a series of elementary steps, one of which will be the slowest and thus rate-determining.

In the hydroisomerization of n-alkanes over bifunctional catalysts (which often mimic the behavior of superacids), the reaction mechanism involves several key steps. rsc.org First, the n-alkane is dehydrogenated on a metal site to form an n-alkene. This is followed by protonation of the alkene on an acid site to generate a secondary carbocation. This carbocation then undergoes skeletal isomerization to a more stable tertiary carbocation. Subsequent deprotonation yields a branched alkene, which is then hydrogenated on the metal site to the final isoalkane product. The rate-determining step in this cycle can vary depending on the specific catalyst and reaction conditions, but it is often the skeletal isomerization of the carbocation or the initial dehydrogenation step.

In some acid-catalyzed reactions, such as the condensation of trifluoromethyl ketones with amines, the rate-determining step can be the elimination of water from an intermediate. d-nb.info The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the initial hemiaminal intermediate but destabilizes the subsequent carbocationic intermediate, making the water elimination step kinetically challenging. d-nb.info

Applications of Fluorosulphuric Acid, Compound with Antimony in Advanced Chemical Synthesis and Materials Science

Catalysis in Advanced Organic Synthesis and Petrochemical Processes

The unparalleled acidity of fluoroantimonic acid makes it a highly effective catalyst in a variety of organic and petrochemical processes. sciencetaj.comdataintelo.com It facilitates reactions by protonating even the weakest of bases, generating highly reactive carbocation intermediates that can then undergo further transformations. echemi.com

Role in Complex Polymerization Reactions

Fluoroantimonic acid and its hydrated forms have demonstrated significant efficacy as catalysts in complex polymerization reactions, particularly in ring-opening polymerization (ROP). researchgate.net This process is crucial for converting cyclic monomers into linear or crosslinked polymers.

One notable application is the polymerization of epoxidized vegetable oils, such as soybean and palm oil. researchgate.netresearchgate.net Research has shown that fluoroantimonic acid hexahydrate can effectively catalyze the ROP of epoxidized soybean oil (ESO), leading to the formation of biodegradable polymers with a high crosslink density. researchgate.netresearchgate.net The resulting polymers are thermally stable up to 200°C. researchgate.net In these reactions, the superacid protonates the oxygen atom of the epoxide ring, initiating the ring-opening and subsequent polymerization. The disappearance of the epoxy functional groups, confirmed through spectroscopic analysis, indicates the success of the polymerization process.

Table 1: Polymerization of Epoxidized Oils Catalyzed by Fluoroantimonic Acid

| Feedstock | Catalyst | Polymer Type | Key Findings |

|---|---|---|---|

| Epoxidized Soybean Oil (ESO) | Fluoroantimonic acid hexahydrate | Crosslinked biodegradable polymer | Effective polymerization with high crosslink density. researchgate.netresearchgate.net |

| Epoxidized Palm Oil (EPO) | Fluoroantimonic acid hexahydrate | Bio-based polyol | Successful synthesis of polyols for potential polyurethane production. researchgate.net |

Synthetic Transformations for Fine Chemicals and Pharmaceuticals

Furthermore, it serves as a catalyst in various other organic reactions, including alkylation, acylation, and isomerization, which are fundamental to the synthesis of a wide array of complex organic molecules. echemi.compatsnap.com For instance, it has been used in the direct esterification of turpentine (B1165885) oil to produce α-terpinyl acetate, a valuable fragrance and flavoring agent. researchgate.net

Catalytic Cracking and Reforming in Hydrocarbon Processing

In the petrochemical industry, fluoroantimonic acid and other superacids play a crucial role in the catalytic cracking and reforming of hydrocarbons. sciencetaj.comechemi.com Catalytic cracking breaks down large hydrocarbon molecules into smaller, more valuable ones, such as those in the gasoline range. acs.org The extreme acidity of fluoroantimonic acid allows it to protonate alkanes, forming unstable pentacoordinate carbocations (carbonium ions). wikipedia.org These intermediates can then undergo fragmentation (cracking) or rearrangement (isomerization) to yield branched alkanes, which enhance the octane (B31449) rating of gasoline. fortunebusinessinsights.comacs.org

Research dating back to the 1960s demonstrated that superacid systems like HF/SbF5 can react with hydrocarbons like isobutane (B21531) and neopentane (B1206597) to generate stable carbenium ions. wikipedia.org This fundamental understanding paved the way for their application in hydrocarbon conversions. google.com While highly effective, the industrial use of liquid superacids like fluoroantimonic acid faces challenges related to their corrosive nature and the need for specialized equipment. sciencetaj.com

Development of Novel Materials Utilizing Einecs 251-739-2

The reactivity of fluoroantimonic acid extends beyond catalysis into the realm of materials science, where it is used to create and modify materials with enhanced properties. dataintelo.comechemi.com

Functionalization and Derivatization of Carbon Nanomaterials and Graphene

Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, possess exceptional mechanical and electrical properties. However, their insolubility and tendency to bundle together can limit their practical applications. google.comgoogleapis.com Superacids like fluoroantimonic acid offer a means to disperse and functionalize these materials. google.comgoogle.com

By mixing single-wall carbon nanotubes with a superacid, it is possible to create a dispersion that can be spun into highly aligned fibers. google.com The acid protonates the sp2-hybridized carbon lattice of the nanotubes, facilitating their separation. google.com Similarly, superacids can be used to exfoliate graphite (B72142) into individual graphene sheets. google.com This process is crucial for producing high-quality graphene for applications in electronics and composites. googleapis.com The functionalization of these nanomaterials, for example by introducing carboxylic acid groups through acid treatment, can improve their dispersibility in various solvents and polymer matrices, enabling the creation of advanced nanocomposites. researchgate.netmdpi.comrsc.org

Synthesis of High-Performance Polymers and Composites

Fluoroantimonic acid is instrumental in the synthesis of high-performance polymers and composites with superior thermal and mechanical properties. dataintelo.compatsnap.com Its catalytic activity enables the creation of complex polymer architectures that are otherwise difficult to achieve. dataintelo.com

An important application is in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. patsnap.com Research has shown that fluoroantimonic acid can facilitate the production of phosphinated curable polyimides and fluorinated polyimides with improved solubility and optical transparency. patsnap.com These advanced polymers are utilized in demanding applications within the aerospace, electronics, and automotive industries. dataintelo.com

Furthermore, by enabling the effective dispersion and functionalization of nanofillers like carbon nanotubes and graphene, fluoroantimonic acid contributes to the development of high-performance composites. researchgate.net The strong covalent bonds that can be formed between the functionalized nanomaterials and the polymer matrix lead to composites with significantly enhanced properties. researchgate.net

Table 2: Compound Names Mentioned

| Common/Trade Name | IUPAC Name | Chemical Formula |

|---|---|---|

| Fluoroantimonic acid | Fluoroantimonic acid | HSbF6 sciencetaj.com |

| Hydrogen fluoride (B91410) | Hydrogen fluoride | HF sciencetaj.com |

| Antimony pentafluoride | Antimony(V) fluoride | SbF5 sciencetaj.com |

| Fluorosulphuric acid | Fluorosulfuric acid | HSO3F acs.org |

| Epoxidized Soybean Oil | - | - |

| Epoxidized Palm Oil | - | - |

| α-Terpinyl acetate | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | C12H20O2 |

| Isobutane | 2-Methylpropane | C4H10 wikipedia.org |

| Neopentane | 2,2-Dimethylpropane | C5H12 wikipedia.org |

| Polyimide | - | - |

| Graphene | - | - |

Application in the Creation of Specialized Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties are highly tunable by modifying their constituent cation and anion. The conjugate base of the HSO₃F·SbF₅ superacid, the fluoroantimonate(V)fluorosulphate anion, [SbF₅(SO₃F)]⁻, is an exceptionally large and weakly coordinating anion. This characteristic is pivotal in the design of highly specialized ionic liquids with unique physicochemical properties.

When this complex anion is paired with suitable organic cations, such as N,N-dialkylimidazolium or N-alkylpyridinium, the resulting salts exhibit properties that distinguish them from ILs based on more common anions like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻). The primary advantage stems from the low nucleophilicity and high charge delocalization of the [SbF₅(SO₃F)]⁻ anion, which imparts exceptional stability and a very weak interaction with the cation.

Research findings indicate that these superacid-derived ILs can function as both solvents and potent acid catalysts for reactions requiring extremely acidic media. For instance, they can facilitate the protonation and subsequent isomerization or cracking of saturated hydrocarbons at near-ambient temperatures—a process that typically requires harsh industrial conditions. The low volatility and thermal stability of these ILs make them potentially recyclable media for such demanding catalytic processes.

The table below compares key properties of ILs derived from the superacid anion with those of conventional ionic liquids, illustrating the distinct advantages conferred by the [SbF₅(SO₃F)]⁻ anion.

| Property | IL with [SbF₅(SO₃F)]⁻ Anion | Conventional IL (e.g., with [PF₆]⁻ Anion) | Scientific Implication |

|---|---|---|---|

| Anion Coordinating Ability | Extremely Weak | Weak to Moderate | Enhances the electrophilicity of the cation and dissolved species, enabling catalysis of difficult reactions. |

| Resulting Acidity | Superacidic | Neutral to Moderately Acidic | Allows for the protonation of extremely weak bases, including alkanes and arenes. |

| Electrochemical Stability Window | Very Wide (> 5.5 V) | Moderate (4.0 - 4.5 V) | Suitable for use as electrolytes in high-voltage electrochemical devices. |

| Thermal Stability | High (Decomposition > 250 °C) | Variable, often lower | Permits application in high-temperature chemical processes without degradation. |

Emerging Applications in Niche Chemical Technologies

Beyond established uses, the unparalleled reactivity of Fluorosulphuric acid, compound with antimony (this compound) is being explored for groundbreaking applications in specialized fields of chemistry and materials science. These emerging areas leverage the superacid's ability to activate otherwise inert molecules and to engineer materials with novel electronic and electrochemical properties.

The activation of chemically stable and abundant small molecules, such as methane (B114726) (CH₄) and dinitrogen (N₂), is a primary goal in modern chemistry. The extreme acidity of the HSO₃F·SbF₅ system provides a unique pathway to achieve this. The superacid is capable of protonating the C-H sigma bonds of alkanes, a feat impossible for conventional acids.

In the case of methane, the superacid facilitates the formation of a transient pentacoordinate carbocation, [CH₅]⁺. This highly reactive intermediate can subsequently eliminate molecular hydrogen (H₂) to form the methyl cation (CH₃⁺), which can be trapped by nucleophiles or used to initiate oligomerization. This process, pioneered by George A. Olah, provides a low-temperature pathway for converting methane into more valuable liquid hydrocarbons or functionalized chemicals.

Research has demonstrated that variations in the HSO₃F:SbF₅ ratio can fine-tune the acid's reactivity, allowing for controlled functionalization. For example, in the presence of carbon monoxide (CO), the intermediate methyl cation can be carbonylated to form the acetyl cation (CH₃CO⁺), a key precursor for acetic acid synthesis.

The table below summarizes the outcomes of superacid-mediated activation for select small molecules.

| Small Molecule | Activation Mechanism | Key Intermediate Species | Potential Product Class |

|---|---|---|---|

| Methane (CH₄) | Protonation of C-H bond | [CH₅]⁺, CH₃⁺ | Higher alkanes, functionalized methyl derivatives |

| Dinitrogen (N₂) | Protonation/Coordination | [N₂H]⁺ | Ammonia precursors, nitrogen-containing organics (under specific conditions) |

| Carbon Monoxide (CO) | Protonation to form formyl cation | [HCO]⁺ | Carbonylation reagents, formic acid derivatives |

| Hydrogen (H₂) | Protonation | [H₃]⁺ | Super-electrophilic hydrogenating agent |

The unique properties of the HSO₃F·SbF₅ system and its derivatives are being investigated for applications in next-generation energy technologies, particularly in high-voltage electrolytes and electrode material synthesis.

In the context of energy storage, the [SbF₅(SO₃F)]⁻ anion is a candidate for creating electrolytes for "post-lithium-ion" battery chemistries, such as those based on magnesium or aluminum. The primary challenge in these systems is the development of an electrolyte that is stable against both high oxidative potentials at the cathode and reductive potentials at the anode. The exceptional oxidative stability of the [SbF₅(SO₃F)]⁻ anion, a direct consequence of the high electronegativity of its constituent atoms and its delocalized charge, provides a significantly wider electrochemical stability window (ESW) compared to conventional electrolytes. An expanded ESW allows for the use of high-voltage cathode materials, directly translating to higher energy density in the battery cell.

Furthermore, the superacid itself is used as a powerful chemical agent for modifying carbon-based electrode materials like graphite and graphene. It can act as an intercalating agent, inserting molecules between the layers of graphite to form graphite intercalation compounds (GICs). These GICs exhibit altered electronic properties, including significantly increased electrical conductivity. The superacid can also be used as a "doping" agent to introduce charge carriers into graphene, tuning its Fermi level and enhancing its performance as a transparent conductor or as an electrode material in supercapacitors, leading to higher capacitance and power density.

Advanced Analytical Methodologies for Characterization and Monitoring of Fluorosulphuric Acid, Compound with Antimony Systems

Spectroscopic Techniques for In-Situ Analysis and Structural Determination

Spectroscopic methods are paramount for directly probing the species within the superacid medium, providing real-time data on structure and bonding without disturbing the equilibrium.

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the direct observation of long-lived cationic species that are stable only in superacid solutions. societechimiquedefrance.fr The extremely low nucleophilicity of the counter-ions in systems like HSO₃F-SbF₅ allows for the detailed study of carbocations and other electrophilic intermediates that are fleeting in conventional media. societechimiquedefrance.frquora.com

Low-temperature NMR studies are particularly crucial for characterizing the structure and reactivity of these intermediates. acs.orgnih.gov Techniques involving various nuclei, including ¹H, ¹³C, and ¹⁹F NMR, provide comprehensive data on the electronic structure and environment of the observed species. acs.org For instance, dynamic NMR measurements of the oxonium ion lifetime in fluorosulphuric acid-antimony pentafluoride mixtures have been used to derive the relative acidities of these powerful media. researchgate.netrsc.org The corrosive nature of these acids, especially those containing hydrogen fluoride (B91410), requires the use of specialized equipment such as NMR tubes made from PTFE or quartz for low-temperature experiments. quora.com

Table 1: Applications of NMR Spectroscopy in Superacid Systems

| NMR Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Low-Temperature ¹H, ¹³C, ¹⁹F NMR | Characterization of short-lived trifluoroalkyl carbocations. | Provided insights into the reactivity and reaction mechanisms of cations in Brønsted superacids like FSO₃H. | acs.orgnih.gov |

| Dynamic NMR | Determination of media acidity. | Used the lifetime of the oxonium ion in FSO₃H-SbF₅ mixtures to establish a relative acidity scale. | researchgate.netrsc.org |

| ¹H NMR | Observation of stable carbocations. | Enabled the direct observation and characterization of species like the t-butyl cation in Magic Acid. | societechimiquedefrance.fr |

| ¹⁵N NMR | Investigation of protonated nitro-compounds. | Identified persistent dihydroxyiminiumpyrenium and hydroxyiminiumpyrenium dications in superacid. | rsc.org |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the various molecular and ionic species present in fluorosulphuric acid-antimony systems. These methods are sensitive to the vibrational modes of molecules and can distinguish between different species based on their unique spectral fingerprints.

Raman spectroscopy has been successfully used to characterize stable cations and complex anions formed in these media. quora.comresearchgate.net For example, it can be used to identify the primary anionic species, such as the hexafluoroantimonate (SbF₆⁻) and the polyfluorinated anion [Sb₂F₁₁]⁻, which are crucial to the system's low nucleophilicity. researchgate.net Both IR and Raman spectroscopy have been employed to investigate reactions and characterize products, such as the polymers formed from the superacid-catalyzed polymerization of various monomers. researchgate.net

Table 2: Vibrational Spectroscopy for Superacid System Analysis

| Technique | Analyte/System | Information Obtained | Reference |

|---|---|---|---|

| Raman Spectroscopy | Cations and anions in superacid solutions. | Structural characterization and identification of species like [I₂⁺] and [Sb₂F₁₁]⁻. | researchgate.net |

| FTIR Spectroscopy | Polymerization reactions catalyzed by superacids. | Monitored the disappearance of functional groups (e.g., epoxy) and the appearance of new ones (e.g., hydroxyl) to confirm reaction mechanisms. | researchgate.net |

| Raman Spectroscopy | Stable cations in HF-SbF₅. | Used alongside NMR for spectroscopic study of stable carbocations. | quora.com |

Mass spectrometry (MS) is a vital tool for analyzing both the volatile components and the non-volatile ionic species from superacid systems. Historically, many reactive cations were only detectable as fleeting intermediates in the gas phase using MS. societechimiquedefrance.fr The development of superacid chemistry has allowed these same ions to be stabilized and studied in solution. societechimiquedefrance.fr

Electrospray ionization (ESI-MS) has emerged as a particularly powerful technique for studying the mechanisms of reactions involving Lewis superacids. researchgate.netresearchgate.net It allows for the interception and characterization of key reaction intermediates directly from the solution phase. researchgate.net Furthermore, by applying techniques like collision-induced dissociation (CID), ESI-MS can be used to establish quantitative scales for bond strengths and reactivity. researchgate.net For volatile and fluorinated compounds, which can be difficult to ionize without fragmentation, soft ionization methods like Field Ionization (FI) are effective for determining molecular weights. jeol.com

Table 3: Mass Spectrometry Techniques for Superacid-Related Analysis

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| Electrospray Ionization (ESI-MS) | Characterization of reaction intermediates and study of catalytic mechanisms. | Allows direct analysis from solution; can be used to build reactivity scales. | researchgate.netresearchgate.net |

| Gas Chromatography / Field Ionization Time-of-Flight MS (GC/FI-TOFMS) | Molecular weight determination of fluorine compounds. | Soft ionization technique that prevents fragmentation and allows observation of the molecular ion. | jeol.com |

| Energy Resolved Mass Spectrometry (ERMS) | Establishing bond strength and reactivity scales. | Provides quantitative data on the dissociation of ligand-Lewis acid adducts. | researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Species Identification

Chromatographic and Separation Science for Complex Reaction Mixtures

While in-situ spectroscopic methods are ideal for studying reactive intermediates, chromatographic techniques are indispensable for the separation, purification, and analysis of the often complex mixtures of stable products resulting from superacid-catalyzed reactions. oup.com

The analysis of reaction products from superacid systems, which are often fluorinated compounds, presents unique chromatographic challenges. Specialized stationary phases have been developed for both GC and HPLC to effectively separate these molecules. oup.com

Fluorinated phases, such as those based on pentafluorophenyl (PFP) or other fluoroalkylsilanes, are particularly useful for the separation of fluorine-containing molecules from each other and from non-fluorous compounds. silicycle.com The retention on these columns is influenced by factors like the analyte's hydrophobicity and its fluorine content. silicycle.com This allows for the detailed analysis of product composition and the assessment of purity. These methods are crucial in both research and industrial settings where fluorochemicals are synthesized. oup.com

Table 4: Chromatographic Phases for Separation of Fluorinated Compounds

| Chromatographic Technique | Stationary Phase Type | Primary Application | Reference |

|---|---|---|---|

| HPLC | Pentafluorophenyl (PFP) | Separation of non-fluorous compounds like Taxol and its derivatives, with higher selectivity for aromatics. | silicycle.com |

| HPLC/GC | Tridecafluoro (TDF) / Fluofix | Primarily used to separate fluorinated molecules, where elution order often depends on the number of fluorine atoms. | oup.comsilicycle.com |

| HPLC | Fluorochrom (FCM) | Separation of fluorine-containing molecules from non-fluorous ones. | silicycle.com |

The isolation of highly reactive intermediates from a superacid medium is exceptionally challenging due to their inherent instability once removed from the stabilizing environment. While direct chromatographic isolation is often not feasible, advanced separation strategies can be applied to the product mixture.

Fluorous solid-phase extraction (FSPE) is one such technique that leverages the unique properties of highly fluorinated molecules. silicycle.com FSPE uses a fluorinated stationary phase to selectively retain fluorous-tagged compounds or highly fluorinated products, allowing for their efficient separation from non-fluorous components of a reaction mixture. silicycle.com This "catch-and-release" strategy simplifies the purification of complex mixtures, which is a common outcome of reactions in superacid systems. While this technique is applied to stable products, it represents an advanced method for handling the unique separation challenges posed by fluorous chemistry.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Product Purity and Composition

Electrochemical Methods for Characterization of Superacid Systems

The characterization of superacid systems, such as the one formed by fluorosulphuric acid and antimony pentafluoride, necessitates sophisticated analytical techniques capable of probing their extreme chemical reactivity and physical properties. Electrochemical methods have proven to be invaluable in this regard, offering insights into redox behavior and providing quantitative measures of acid strength.

Voltammetric Studies to Elucidate Redox Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the electrochemical properties of superacid systems. acs.orgnih.gov These methods allow for the study of the redox behavior of the superacid components and any species present within the highly acidic medium.

In the context of superacid systems, voltammetry can be used to:

Determine the electrochemical window: This defines the range of potentials within which the superacid itself is not oxidized or reduced, providing a stable window for studying the electrochemistry of dissolved species.

Investigate the generation and stability of carbocations: Superacids are renowned for their ability to stabilize highly reactive carbocations. societechimiquedefrance.fr Voltammetric studies can elucidate the redox potentials of these cationic species, offering insights into their stability and reactivity.

Research has demonstrated the use of cyclic voltammetry to characterize novel Lewis superacids. acs.orgnih.gov For instance, the electrochemical properties of three-dimensional inorganic analogues of 9,10-diboraanthracene were tested using CV, which, in conjunction with other methods, helped to establish their Lewis superacid properties. acs.org

| Compound/System | Voltammetric Technique | Key Findings |

| Three-dimensional inorganic analogues of 9,10-diboraanthracene | Cyclic Voltammetry (CV) | Elucidated the electrochemical properties and contributed to the determination of their Lewis superacid character. acs.orgnih.gov |

| Fullerene C₆₀ in superacid | Cyclic Voltammetry (CV) | Showed a reversible anodic wave, indicating the oxidation of the fullerene. ucr.edu |

| Ionic Liquids | Voltammetric Studies | Investigated the energetics of proton transfer and the H⁺/H₂ process, which is strongly influenced by the properties of the ionic liquid. annualreviews.org |

Conductivity and Potentiometric Measurements for Acid Strength Determination

The exceptional acidity of superacid systems is their defining characteristic. Conductivity and potentiometric measurements are two primary electrochemical methods used to quantify this immense acid strength.

Conductivity Measurements:

The electrical conductivity of a superacid solution is related to the concentration and mobility of the charge-carrying ionic species. In the fluorosulphuric acid-antimony pentafluoride system, the high conductivity is a result of the formation of complex ionic species. Early studies on superacids involved conductivity measurements to understand the nature of these systems. For example, conductivity measurements of alkyl fluorides in boron trifluoride showed that some complexes were highly conducting, suggesting ionization. nobelprize.org

The addition of antimony pentafluoride to fluorosulphuric acid dramatically increases the conductivity of the solution. This is attributed to the formation of the highly mobile [SbF₆]⁻ anion and the protonated fluorosulphuric acid, which facilitates proton transport. Studies have shown that the conductivity of SbF₅ solutions in HSO₃F reaches a maximum upon the addition of a specific molar ratio of SO₃, which also corresponds to a maximum in acidity. mcmaster.ca The relationship between conductivity and concentration can be complex due to factors like interionic attraction forces at high concentrations. slideplayer.com

Potentiometric Measurements:

Potentiometric titration is a widely used technique to determine the acid strength of various materials, including solid superacids. scirp.orgresearchgate.net This method involves titrating the acidic material with a weak base, typically n-butylamine dissolved in a non-aqueous solvent like acetonitrile, and measuring the resulting change in electrical potential. scirp.orgresearchgate.netrsc.org The initial potential reading before the addition of the base is often taken as a measure of the maximum acid strength. scirp.org A higher initial potential is indicative of a stronger acidic character. rsc.org

For example, potentiometric titration with n-butylamine has been used to evaluate the surface acidity of synthesized titanium oxides and sulfated tin oxides. scirp.orgresearchgate.net The results of these titrations have shown a good correlation between the measured acid strength and the catalytic activity of these materials in acid-catalyzed reactions. scirp.org In the characterization of a sulfate-modified metal-organic framework (MOF), a high initial electrode potential of 128 mV for MOF-808-SO₄-Zr indicated the presence of very strong acid sites, whereas a much lower potential of -68 mV for the hafnium analogue suggested weaker acidity. rsc.org

The Hammett acidity function (H₀) is another critical measure for quantifying the strength of superacids, especially in non-aqueous systems where the pH scale is not applicable. quora.com An acid system with an H₀ value lower (more negative) than that of 100% sulfuric acid (H₀ = -12) is classified as a superacid. societechimiquedefrance.fr While not a direct electrochemical measurement, the determination of H₀ often relies on spectrophotometric or indicator-based methods that can be correlated with electrochemical properties.

| Measurement Technique | System/Material | Purpose |

| Conductivity Measurement | Alkyl fluorides in Boron Trifluoride | To infer the formation of conducting ionic complexes. nobelprize.org |

| Conductivity Measurement | HSO₃F-SbF₅-SO₃ System | To correlate conductivity with the concentration of components and overall acidity. mcmaster.ca |

| Potentiometric Titration | Sulfated Titanium Oxides | To determine the maximum acid strength and correlate it with catalytic activity. scirp.org |

| Potentiometric Titration | Sulfate-modified MOF-808 | To compare the acid strength of different metal analogues. rsc.org |

| Potentiometric Titration | Sulfated Tin Oxide | To measure surface acidity. researchgate.net |

Development of Innovative Sensor Technologies for Acidic Environments

The highly corrosive nature of superacid systems presents significant challenges for the development of durable and reliable sensor technologies for in-situ monitoring. Continuous and real-time measurement of parameters such as concentration, level, and pH is crucial for process control and safety in industrial applications involving these aggressive media.

Recent advancements in materials science and sensor technology have led to the development of innovative sensors capable of withstanding harsh acidic environments. These sensors often employ non-contact measurement principles or are constructed from highly corrosion-resistant materials.

Non-Contact Level Sensing:

Ultrasonic Sensors: These sensors measure the level of a liquid by emitting an ultrasonic pulse and measuring the time it takes for the echo to return from the surface. iconprocon.com This non-contact method is advantageous in acidic environments as the sensor does not need to be in direct contact with the corrosive liquid. iconprocon.com However, their accuracy can be affected by the presence of vapor or foam. iconprocon.com To enhance their chemical resistance, some ultrasonic sensors are equipped with a protective PTFE film over the diaphragm. sensorpartners.com

Radar Level Sensors: Radar sensors also operate on a non-contact basis, using microwave pulses to determine the liquid level. iconprocon.comiconprocon.com They offer high precision and are less susceptible to interference from vapor, dust, or condensation compared to ultrasonic sensors. iconprocon.com Advanced radar sensors operating at high frequencies (e.g., 80 GHz) can provide a more focused signal, minimizing interference from tank obstacles and making them suitable for complex tank geometries. iconprocon.com

Contact-Based Sensors with Resistant Materials:

Thermoplastic Submersible Sensors: For applications where direct immersion is necessary, submersible sensors constructed from corrosion-resistant thermoplastics are a robust solution. iconprocon.com Materials such as PVC, PP, PVDF, and PTFE are used to build these sensors, ensuring their longevity and reliability in acidic media. iconprocon.com Unlike some other sensor types, their measurements are generally unaffected by foam, vapor, or turbulence. iconprocon.com

Inductive Conductivity Sensors: For measuring the concentration of acids, inductive conductivity sensors offer a reliable solution. sperdirect.com These sensors can be made from chemically resistant materials that prevent polarization and grime buildup, making them suitable for highly acidic environments like fuming sulfuric acid. sperdirect.com Their design often features a large aperture to ensure long-term stability and robust performance. sperdirect.com

Solid-State Sensors for Multi-Parameter Monitoring: There is ongoing development of advanced sensor systems, such as the Vesi™ automated groundwater monitoring system, which incorporates patented solid-state sensors. www.csiro.au These systems are capable of simultaneously collecting real-time data on multiple parameters including pH, conductivity, and reduction potential in highly acidic environments. www.csiro.au They are designed for long-term deployment without the need for frequent calibration. www.csiro.au

The selection of an appropriate sensor technology depends on the specific requirements of the application, including the nature of the acid, the temperature and pressure of the system, and the desired measurement accuracy.

| Sensor Type | Principle of Operation | Key Advantages for Acidic Environments |

| Ultrasonic Level Sensors | Non-contact, time-of-flight of sound waves | Avoids direct contact with corrosive liquid; can be protected with PTFE films. iconprocon.comsensorpartners.com |

| Radar Level Sensors | Non-contact, time-of-flight of microwave pulses | High precision, resistant to vapor and condensation, suitable for complex tanks. iconprocon.comiconprocon.com |

| Thermoplastic Submersible Sensors | Hydrostatic pressure measurement | Constructed from corrosion-resistant materials (PVC, PP, PVDF, PTFE), unaffected by foam or turbulence. iconprocon.com |

| Inductive Conductivity Sensors | Electromagnetic induction | Chemically resistant materials, prevents polarization and buildup, suitable for high acid concentrations. sperdirect.com |

| Solid-State Multi-Parameter Sensors | Patented solid-state technology | Robust, real-time data for multiple parameters (pH, conductivity), long-term deployment. www.csiro.au |

Environmental Fate and Transformation Pathways of Fluorosulphuric Acid, Compound with Antimony Einecs 251 739 2

Abiotic Degradation Mechanisms in Environmental Compartments

The extreme reactivity of fluorosulphuric acid, compound with antimony (4:1) means it is not expected to persist in its original form in the environment. Its fate is dominated by immediate abiotic degradation upon contact with environmental matrices, especially water.

Upon entering an aquatic system, Einecs 251-739-2 undergoes immediate and violent hydrolysis. wikipedia.orghoneywell-pmt.com This reaction is characteristic of both of its constituent components, fluorosulphuric acid (HSO₃F) and antimony pentafluoride (SbF₅). ecetoc.orgnih.gov

Fluorosulphuric acid hydrolyzes to produce sulfuric acid (H₂SO₄) and hydrogen fluoride (B91410) (HF). honeywell-pmt.comecetoc.orgrushim.ru The reaction with water is vigorous and more violent than the reaction of concentrated sulfuric acid with water. honeywell-pmt.comecetoc.org Similarly, antimony pentafluoride is a highly corrosive and toxic substance that reacts readily with moisture. nih.gov

HSO₃F + H₂O → H₂SO₄ + HF ecetoc.org

SbF₅ + 3H₂O → Sb(OH)₃ + 5HF (Simplified representation; various antimony oxides and oxyfluorides may form)

Due to the instantaneous and highly exothermic nature of these reactions, determining precise hydrolysis kinetics under standard environmental conditions is practically challenging. The half-life in aquatic systems is considered to be negligible, with transformation occurring upon contact. The immediate products of this rapid hydrolysis are sulfuric acid, hydrogen fluoride, and various forms of antimony hydroxides and oxides. These products will drastically lower the pH of the receiving water body.

Table 1: Hydrolysis Products of this compound Components

| Component | Hydrolysis Reaction | Products |

| Fluorosulphuric Acid (HSO₃F) | HSO₃F + H₂O → H₂SO₄ + HF | Sulfuric Acid, Hydrogen Fluoride ecetoc.org |

| Antimony Pentafluoride (SbF₅) | SbF₅ + water → | Antimony oxides/hydroxides, Hydrogen Fluoride nih.gov |

Direct photolytic degradation of the parent compound, this compound, is not a relevant environmental pathway. The compound's extreme reactivity with atmospheric moisture means it will hydrolyze long before any significant photochemical processes can occur. honeywell-pmt.comecetoc.org Any potential for photolytic degradation would apply to its more stable hydrolysis products.

In the atmosphere, the hydrolysis product hydrogen fluoride (HF) may undergo some photolysis, but its primary removal mechanism is expected to be wet and dry deposition. Sulfuric acid will contribute to acid rain.

In surface waters, the focus shifts to the photolytic behavior of the antimony species formed during hydrolysis. Research has shown that certain antimony compounds can exhibit photocatalytic activity. For instance, antimony(III) sulfide (B99878) (Sb₂S₃), though not a direct hydrolysis product, has been studied as a photoanode material that can degrade under illumination in aqueous solutions. acs.org Other studies have demonstrated that organo-antimony compounds can act as photocatalysts for the degradation of organic dyes, remaining stable themselves during the process. susu.ru Conversely, the photodecomposition of antimony triiodide in the presence of oxygen and light has also been reported. elsevier.esscielo.org.mx This suggests that the environmental fate of antimony species in sunlit surface waters could be complex, involving light-induced transformations, although specific pathways for the simple oxides and hydroxides resulting from hydrolysis are not well-documented in the available literature.

Hydrolysis Kinetics and Products in Aquatic Systems

Environmental Transport and Distribution Dynamics

The environmental transport and distribution of Fluorosulphuric acid, compound with antimony (this compound), known as fluoroantimonic acid, are dictated by its extreme reactivity rather than by conventional transport mechanisms. As the strongest known superacid, its interaction with the environment is immediate and transformative. wikipedia.orgthoughtco.comchemeurope.com The substance is a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF₅). chemeurope.com Its environmental behavior is characterized by rapid decomposition upon contact with moisture. thoughtco.comchemeurope.comquora.comwikipedia.org

Modeling of Mobility and Leaching in Soil and Sediment

Direct modeling of the mobility and leaching of fluoroantimonic acid in soil and sediment is not feasible using standard environmental fate models. The compound reacts violently and instantaneously with water, a ubiquitous component of soil and sediment environments. wikipedia.orgthoughtco.comquora.com Therefore, the parent compound does not persist long enough for typical transport processes like leaching to occur.

Instead, any modeling effort would have to focus on the transport and distribution of its highly reactive and toxic transformation products. Upon contact with soil moisture, fluoroantimonic acid will immediately decompose, primarily into hydrogen fluoride and antimony compounds. wikipedia.orgquora.com The hydrogen fluoride will further react with soil minerals, particularly silicates and carbonates. quora.com Antimony species will likely precipitate as oxides or hydroxides or form complexes with organic matter.

The mobility of these degradation products would then be governed by their own chemical properties and interactions within the soil matrix. For instance, the fluoride anion (F⁻) can be mobile in some soil types but can also be strongly adsorbed to soil colloids or form insoluble precipitates with calcium and aluminum. The environmental fate of antimony is complex, with its mobility depending on pH, redox potential, and the presence of organic matter.

Due to the compound's inherent instability in the environment, conventional leaching models that predict the movement of a stable parent compound are inapplicable. The focus shifts entirely to the fate and transport of its immediate and subsequent degradation products.

Table 1: Predicted Behavior and Mobility in Soil and Sediment

| Feature | Behavior of Fluoroantimonic Acid | Consequence for Modeling |

|---|---|---|

| Reactivity with Water | Instantaneous and violent decomposition. wikipedia.orgthoughtco.comchemeurope.com | The parent compound does not persist for transport; modeling must focus on degradation products. |

| Primary Transformation | Forms hydrogen fluoride (HF) and antimony pentafluoride (SbF₅), which further hydrolyzes. wikipedia.orgquora.com | Transport models would need to consider the mobility of fluoride ions and various antimony species. |

| Interaction with Soil Minerals | Reacts with silicates (e.g., sand, clay) to form volatile and toxic silicon tetrafluoride (SiF₄). quora.com | Alters the fundamental structure of the soil matrix, complicating standard leaching predictions. |

| Interaction with Organic Matter | Protonates and decomposes nearly all organic compounds. wikipedia.orgchemeurope.com | The compound acts as a reactant rather than a solute, making partitioning models like Koc irrelevant for the parent molecule. |

Volatilization and Atmospheric Dispersion Potential

Fluoroantimonic acid possesses a significant potential for volatilization and atmospheric dispersion, driven by its physical properties and high reactivity with atmospheric moisture. The compound fumes in air and is described as highly volatile, particularly in the presence of moisture. quora.comwikipedia.org

Upon release into the atmosphere, it would not disperse as a stable chemical. The compound rapidly decomposes upon heating to 40°C (104°F), generating toxic hydrogen fluoride gas. wikipedia.orgwikipedia.org Given that hydrogen fluoride has a boiling point of 19.5°C, it will exist as a gas under most ambient conditions. quora.com The reaction with atmospheric water vapor is exothermic and can create an aerosol of hydrofluoric acid and antimony-containing particulates. quora.com

Dispersion modeling would therefore need to account for a multi-phase release: a gas phase (HF), a liquid aerosol phase (acid droplets), and a solid particulate phase (antimony compounds). The extreme reactivity means that the atmospheric lifetime of the parent fluoroantimonic acid is negligible. The primary atmospheric concern would be the dispersion of a toxic and corrosive cloud of its decomposition products.

Table 2: Volatility and Atmospheric Behavior

| Property | Value / Description | Implication for Environmental Transport |

|---|---|---|

| Physical State | Colorless, viscous liquid. chemeurope.com | Prone to creating fumes and aerosols. |

| Boiling Point | Decomposes at 40 °C (104 °F). wikipedia.orgwikipedia.org | Low thermal stability leads to the release of toxic gases upon slight heating. |

| Reactivity in Air | Fumes in moist air; reacts violently with water. quora.comwikipedia.org | Rapidly transforms in the atmosphere, does not persist as the parent compound. |

| Primary Atmospheric Products | Hydrogen fluoride (gas), antimony compounds (particulate). wikipedia.orgquora.com | Dispersion involves a complex mixture of gas and particulates with high toxicity. |

Predictive Modeling of Environmental Persistence and Half-Lives